Activated C Subunit

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The Activated C Subunit, also known as the Receptor for Activated C Kinase 1, is a highly conserved scaffold protein that interacts with multiple proteins and participates in diverse cellular activities. It belongs to the tryptophan-aspartate repeat family of proteins and shares significant homology with the beta subunit of G-proteins. This protein plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and cell growth regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the Activated C Subunit typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of the this compound follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. The process is optimized to ensure high yield and purity of the protein .

Chemical Reactions Analysis

Types of Reactions: The Activated C Subunit undergoes various types of chemical reactions, including phosphorylation, ubiquitination, and protein-protein interactions. These reactions are crucial for its function as a scaffold protein and its role in signal transduction pathways .

Common Reagents and Conditions:

Phosphorylation: This reaction typically involves kinases such as protein kinase C, which phosphorylates specific serine or threonine residues on the this compound.

Ubiquitination: This reaction involves the attachment of ubiquitin molecules to lysine residues on the this compound.

Major Products:

Phosphorylated this compound: This form of the protein is involved in various signaling pathways and cellular processes.

Ubiquitinated this compound: This form is targeted for degradation by the proteasome, regulating the protein’s levels within the cell.

Scientific Research Applications

The Activated C Subunit has numerous applications in scientific research:

Chemistry: It is used as a model protein to study protein-protein interactions and signal transduction mechanisms.

Biology: The protein is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

The Activated C Subunit exerts its effects by acting as a scaffold protein, facilitating the assembly of protein complexes involved in signal transduction pathways. It interacts with various molecular targets, including protein kinase C, ribosomal proteins, and transcription factors. These interactions regulate the phosphorylation of target proteins, leading to changes in cellular activities such as protein synthesis, cell growth, and apoptosis .

Comparison with Similar Compounds

Receptor for Activated C Kinase 2: Another member of the tryptophan-aspartate repeat family, sharing similar functions but with distinct molecular targets.

Beta Subunit of G-Proteins: Shares structural homology with the Activated C Subunit and is involved in similar signaling pathways.

Uniqueness: The this compound is unique in its ability to interact with a wide range of proteins and participate in diverse cellular processes. Its role as a scaffold protein and its involvement in multiple signaling pathways distinguish it from other similar compounds .

Properties

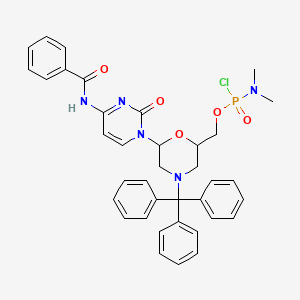

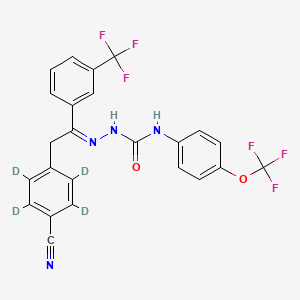

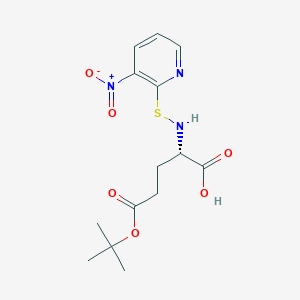

CAS No. |

1155373-31-1 |

|---|---|

Molecular Formula |

C37H37ClN5O5P |

Molecular Weight |

698.1 g/mol |

IUPAC Name |

N-[1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H37ClN5O5P/c1-41(2)49(38,46)47-27-32-25-42(26-34(48-32)43-24-23-33(40-36(43)45)39-35(44)28-15-7-3-8-16-28)37(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-24,32,34H,25-27H2,1-2H3,(H,39,40,44,45) |

InChI Key |

RCQVHNTXMQCQLT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)